molecular formula C7H9N3O2S B2667765 N-(5-acetamido-1,3-thiazol-2-yl)acetamide CAS No. 72130-94-0

N-(5-acetamido-1,3-thiazol-2-yl)acetamide

Cat. No. B2667765
CAS RN: 72130-94-0
M. Wt: 199.23
InChI Key: QNQDODBDCIYEFY-UHFFFAOYSA-N
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Description

“N-(5-acetamido-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as thiazoles . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide .


Molecular Structure Analysis

The molecular structure of “N-(5-acetamido-1,3-thiazol-2-yl)acetamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“N-(5-acetamido-1,3-thiazol-2-yl)acetamide” has a molecular weight of 142.179 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-acetamido-1,3-thiazol-2-yl)acetamide, focusing on six unique applications:

Anticancer Agents

N-(5-acetamido-1,3-thiazol-2-yl)acetamide and its derivatives have shown significant potential as anticancer agents. The thiazole ring structure is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry. These compounds can inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . Research has demonstrated their efficacy in various in vitro and in vivo cancer models, highlighting their potential for development into novel anticancer therapeutics .

Antimicrobial Agents

The compound has been extensively studied for its antimicrobial properties. It exhibits broad-spectrum activity against a variety of bacterial and fungal pathogens. The thiazole moiety in the compound enhances its ability to penetrate microbial cell walls and disrupt essential biological processes . This makes it a promising candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Agents

N-(5-acetamido-1,3-thiazol-2-yl)acetamide has also been investigated for its antiviral properties. The compound can inhibit the replication of viruses by targeting viral enzymes and proteins essential for their life cycle . This application is particularly relevant in the development of treatments for viral infections such as influenza, HIV, and hepatitis .

Anti-inflammatory Agents

Research has shown that N-(5-acetamido-1,3-thiazol-2-yl)acetamide possesses anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Agents

The compound has demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative damage caused by free radicals . This property is beneficial in preventing and treating diseases associated with oxidative stress, including neurodegenerative diseases, cardiovascular diseases, and aging .

Insecticidal Agents

N-(5-acetamido-1,3-thiazol-2-yl)acetamide has also been explored for its insecticidal properties. It can act as an effective insecticide by disrupting the nervous system of insects, leading to their death. This application is valuable in agricultural settings for controlling pest populations and protecting crops.

These diverse applications highlight the versatility and potential of N-(5-acetamido-1,3-thiazol-2-yl)acetamide in various fields of scientific research and drug development.

Thiadiazole derivatives as anticancer agents Thiazole: A Versatile Standalone Moiety Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides Synthesis and insecticidal activities of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)acetamide

Future Directions

Thiazoles, including “N-(5-acetamido-1,3-thiazol-2-yl)acetamide”, have diverse biological activities and have been used in the development of various drugs . Future research could focus on exploring the potential therapeutic applications of this compound.

properties

IUPAC Name

N-(2-acetamido-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4(11)9-6-3-8-7(13-6)10-5(2)12/h3H,1-2H3,(H,9,11)(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQDODBDCIYEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(S1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-1,3-thiazol-2-yl)acetamide

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